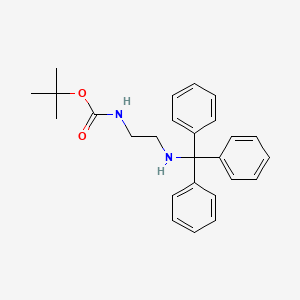
N1-Boc-N2-tritylethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-Boc-N2-tritylethane-1,2-diamine: is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom and a trityl protecting group on the other nitrogen atom of ethane-1,2-diamine. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N1-Boc-N2-tritylethane-1,2-diamine typically begins with ethane-1,2-diamine.
Protection of the First Amine Group: The first step involves the protection of one amine group with a trityl group. This can be achieved by reacting ethane-1,2-diamine with trityl chloride in the presence of a base such as triethylamine.
Protection of the Second Amine Group: The second step involves the protection of the remaining amine group with a Boc group. This is done by reacting the intermediate product with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems.
化学反应分析
Types of Reactions:
Oxidation: N1-Boc-N2-tritylethane-1,2-diamine can undergo oxidation reactions, particularly at the nitrogen atoms.
Reduction: The compound can be reduced to remove the protecting groups, yielding ethane-1,2-diamine.
Substitution: The Boc and trityl groups can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) can be used to remove the Boc group, while the trityl group can be removed using mild acidic conditions or specific reagents like zinc bromide.
Major Products:
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Ethane-1,2-diamine.
Substitution Products: Compounds with different functional groups replacing the Boc or trityl groups.
科学研究应用
Chemistry: N1-Boc-N2-tritylethane-1,2-diamine is widely used in organic synthesis as a protecting group for amines. It allows for selective reactions on other functional groups without interference from the amine groups.
Biology and Medicine: In biological and medicinal chemistry, this compound is used in the synthesis of peptides and other bioactive molecules. The protecting groups help in the stepwise construction of complex molecules.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug intermediates. Its stability and ease of removal make it a valuable tool in drug development.
作用机制
Mechanism: The mechanism of action of N1-Boc-N2-tritylethane-1,2-diamine primarily involves its role as a protecting group. The Boc group provides steric hindrance and electronic effects that protect the amine group from unwanted reactions. The trityl group offers similar protection but is more stable under acidic conditions.
Molecular Targets and Pathways: The compound itself does not have specific molecular targets or pathways as it is primarily used as a synthetic intermediate. the molecules synthesized using this compound can have various biological targets and pathways.
相似化合物的比较
N-Boc-ethane-1,2-diamine: Similar in structure but lacks the trityl group.
N-Trityl-ethane-1,2-diamine: Similar in structure but lacks the Boc group.
N-Boc-N’-trityl-ethane-1,2-diamine: A positional isomer with the protecting groups on different nitrogen atoms.
Uniqueness: N1-Boc-N2-tritylethane-1,2-diamine is unique due to the presence of both Boc and trityl protecting groups on the same molecule. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C26H30N2O2 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC 名称 |
tert-butyl N-[2-(tritylamino)ethyl]carbamate |
InChI |
InChI=1S/C26H30N2O2/c1-25(2,3)30-24(29)27-19-20-28-26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,28H,19-20H2,1-3H3,(H,27,29) |
InChI 键 |
ISHGBPGQQZKHFW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


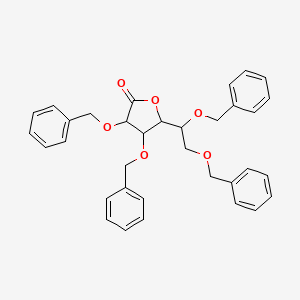
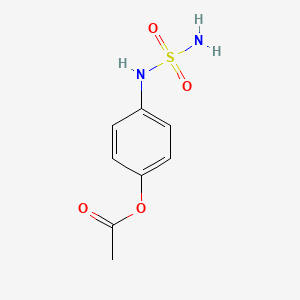

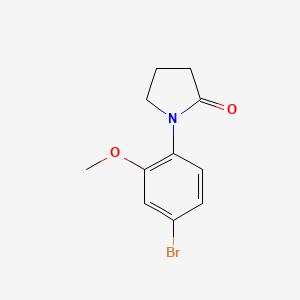
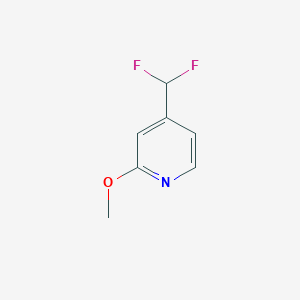


![Ethyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B15336282.png)
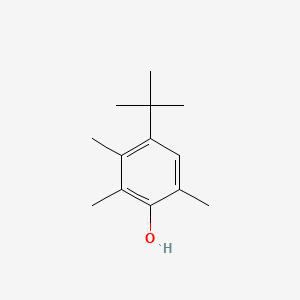
![1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B15336301.png)
![tert-butyl 5-chloro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15336306.png)
![Methyl 12-[[1,19-Diamino-10-[[3-[(3-aminopropyl)amino]-3-oxopropoxy]methyl]-5,15-dioxo-8,12-dioxa-4,16-diazanonadecan-10-yl]amino]-12-oxododecanoate Tristrifluoroacetate](/img/structure/B15336317.png)
![2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15336322.png)
![tert-butyl 5,6-dihydro-[3,4'-bipyridine]-1(2H)-carboxylate](/img/structure/B15336330.png)
